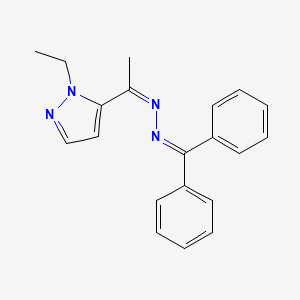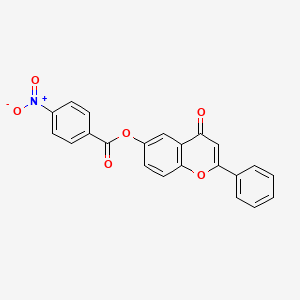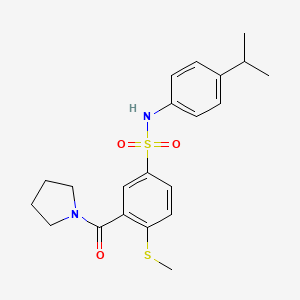
1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone
Descripción general
Descripción
The chemical compound "1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone" pertains to the broader class of hydrazones derived from pyrazole, which are significant in various chemical syntheses and applications due to their unique structures and reactivity. These compounds are synthesized through condensation reactions involving pyrazole derivatives and hydrazides, offering a framework for producing a wide range of chemical entities with potential biological activities.
Synthesis Analysis
The synthesis of hydrazone derivatives often involves the condensation of pyrazole-containing compounds with various aldehydes or ketones. For instance, compounds similar to "1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone" can be synthesized through multi-step reactions, starting with the preparation of pyrazole derivatives, followed by their reaction with appropriate hydrazide under reflux conditions to yield hydrazone compounds with yields ranging from 65% to 75% (Ablaja, 2013).
Molecular Structure Analysis
The molecular structure of hydrazone derivatives is characterized by their hydrazone linkage (-NHN=CH-) connecting the pyrazole ring to a phenyl or substituted phenyl group. The structure and geometry of these molecules can be elucidated using techniques like 1H NMR, IR, and MS, providing insights into their potential chemical behavior and reactivity (Ablaja, 2013).
Chemical Reactions and Properties
Hydrazones, including "1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone," exhibit a range of chemical reactions, primarily due to the reactivity of the hydrazone functional group. They can undergo nucleophilic addition reactions, cyclization to form heterocyclic compounds, and serve as precursors for the synthesis of pyrazole derivatives through reactions with various reagents under controlled conditions (Golovanov et al., 2021).
Physical Properties Analysis
The physical properties of hydrazone compounds are largely influenced by their molecular structure. These properties include melting points, boiling points, and solubility in various solvents, which are crucial for their application in chemical syntheses and the pharmaceutical industry. Advanced spectroscopic techniques like UV-Vis, IR, and NMR spectroscopy are employed to analyze these properties and confirm the structure of synthesized compounds (Dhonnar et al., 2021).
Chemical Properties Analysis
The chemical properties of "1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone" and related compounds are defined by their reactivity, stability, and potential biological activities. These properties are investigated through various chemical reactions, including cycloadditions, condensations, and other transformations that highlight the versatility of hydrazone derivatives in organic synthesis and potential pharmaceutical applications (Golovanov et al., 2021).
Propiedades
IUPAC Name |
(Z)-N-(benzhydrylideneamino)-1-(2-ethylpyrazol-3-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-3-24-19(14-15-21-24)16(2)22-23-20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15H,3H2,1-2H3/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSJHSHYCBBEKQ-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C(=N\N=C(C2=CC=CC=C2)C3=CC=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{(1Z)-1-[(diphenylmethylidene)hydrazinylidene]ethyl}-1-ethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)
![1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone](/img/structure/B4580644.png)
![1-[2-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4580647.png)
![N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4580659.png)
![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4580679.png)
![3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)
![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)
![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4580709.png)

![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)